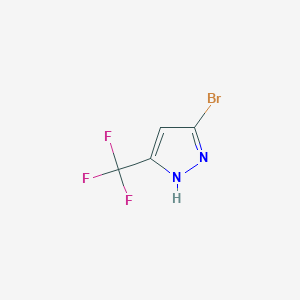

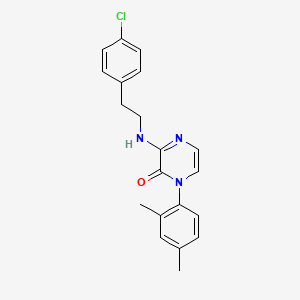

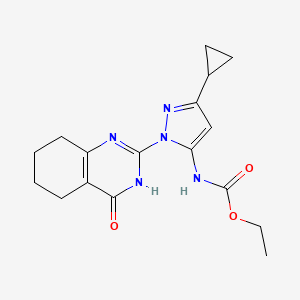

Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

The compound of interest, this compound, is a heterocyclic compound that includes a furan ring, a thiophene ring, and a thiazepane moiety. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their properties, which can provide insight into the compound .

Synthesis Analysis

The synthesis of furan and thiophene derivatives is a topic of interest due to their potential applications in pharmaceuticals and materials science. For instance, furan-2-yl(phenyl)methanone derivatives have been synthesized and characterized using NMR and mass spectrometry, indicating that similar methods could potentially be applied to the synthesis of the compound . Additionally, the synthesis of aromatic amino ketones containing furan and thiophene rings has been reported, which suggests that the synthesis of this compound could involve the formation of these heterocyclic rings followed by the introduction of the thiazepane and methanone groups .

Molecular Structure Analysis

The molecular structure of furan and thiophene derivatives is crucial for their chemical properties and biological activity. The papers provided discuss the solid-state structures of compounds containing these rings . The molecular interactions in solid-state and liquid environments can be studied using UV/Vis absorption spectra, which could be relevant for analyzing the molecular structure of the compound .

Chemical Reactions Analysis

Furan and thiophene rings are known to undergo various chemical reactions, including cycloadditions and rearrangements. For example, light-induced cycloaddition of furan with a thiacyclohexenone has been studied, which could be related to the reactivity of the furan ring in the compound of interest . Furthermore, the synthesis of cyclohepta[b]furan and thiophene skeletons from tertiary allylic alcohols has been reported, which may provide insights into potential reactions involving the compound's furan and thiophene rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and thiophene derivatives are influenced by their molecular structure. The solvatochromism and crystallochromism of these compounds have been studied, and their UV/Vis absorption spectra have been analyzed in various solvents . This information can be used to predict the solubility, polarity, and other properties of this compound. Additionally, the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one derivatives has been reported, which could suggest potential modifications to the compound to alter its properties .

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactions

Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol derivatives, closely related to the specified compound, are used in aza-Piancatelli rearrangement reactions. These reactions produce 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, demonstrating high selectivity and yield in short times using In(OTf)3 as a catalyst (Reddy et al., 2012).

Phosphomolybdic Acid-Catalyzed Reactions : Utilizing phosphomolybdic acid, furan-2-yl(phenyl)methanol undergoes aza-Piancatelli rearrangement with aryl amines, leading to the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. This demonstrates high efficiency in catalyst use and selectivity (Reddy et al., 2012).

Synthesis of Dye-Sensitized Solar Cells : Phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized for use in dye-sensitized solar cells. Furan-linked derivatives exhibited a notable increase in solar energy-to-electricity conversion efficiency, highlighting the potential of furan-based compounds in renewable energy applications (Kim et al., 2011).

Biomedical and Pharmacological Research

Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives have been explored for their potential as protein tyrosine kinase inhibitors. Several derivatives showed promising activity, suggesting their relevance in developing new therapeutic agents (Zheng et al., 2011).

In Vitro Vascular Smooth Muscle Cell Inhibition : Synthesized (furan-2-yl)(phenyl)methanones have shown inhibitory activities against vascular smooth muscle cells (VSMC) proliferation, indicating potential applications in cardiovascular research and therapy (Qing-shan, 2011).

Antimicrobial Activity : Dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives have been synthesized and tested for antimicrobial activity against various microorganisms, including Salmonella typhimurium and Escherichia coli. While exhibiting weak activity, these findings contribute to the understanding of furan derivatives in antimicrobial research (Kırılmış et al., 2009).

Propriétés

IUPAC Name |

furan-3-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-14(11-4-7-17-10-11)15-5-3-13(19-9-6-15)12-2-1-8-18-12/h1-2,4,7-8,10,13H,3,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVUHVLVIUXPAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B3013929.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B3013930.png)

![6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole](/img/structure/B3013935.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B3013937.png)

![5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013944.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide](/img/structure/B3013947.png)